Trifluoroacetic anhydride
Overview
Description
Trifluoroacetic anhydride (TFAA) is a reagent used in various chemical reactions due to its ability to promote esterification and acylation processes. It is known for its efficiency in catalyzing the oxidation of isonitriles to isocyanates, which can be used directly or isolated in high purity . TFAA is also effective in the esterification of cotton cellulose, retaining the fibrous structure of the original cotton . Additionally, it serves as a solvent for NMR studies of carbohydrates, facilitating the analysis of complex systems .
Synthesis Analysis
The synthesis of dihydrocoumarins and dihydroquinolones is mediated by trifluoroacetic acid, which suggests that TFAA may play a role in similar synthetic pathways . Moreover, TFAA has been utilized in the synthesis of 6-substituted 2'-deoxyguanosine derivatives, demonstrating its versatility in creating a variety of compounds .
Molecular Structure Analysis
Trifluoroacetic acid, closely related to TFAA, forms stable and metastable hydrates with unique structural properties, such as an ionic structure in its undeuterated phase and a molecular structure upon deuteration . This indicates that TFAA may also exhibit interesting structural characteristics that could influence its reactivity and applications.
Chemical Reactions Analysis
TFAA is a mild reagent for rearranging heterocyclic N-oxides to the corresponding nuclear oxygenated heterocycles, showcasing its specificity and mildness in promoting such rearrangements . It also catalyzes the oxidation of isonitriles by DMSO, forming isocyanates with dimethyl sulfide as the only byproduct . Furthermore, TFAA is used in the partial acetylation of cotton cellulose without the need for an additional catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of TFAA are exemplified by its use as an NMR solvent for carbohydrates, where it induces trifluoroacetylation at the hydroxyl groups of sugars, resulting in well-resolved 1H NMR spectra . Additionally, its reactivity with various anhydrides to form adducts has been studied using ion cyclotron resonance, further highlighting its chemical behavior10.
Scientific Research Applications
Electron Acceptor Properties
Trifluoroacetic anhydride has been identified as a strong electron acceptor. Its interactions with various organic electron donors were studied, highlighting its role in acid-base interaction and nonspecific solvation, which are key in various chemical processes (Ivanov et al., 2001).
Acylation of Aryl Methyl Ketones
It serves as an efficient activator in the acylation of aryl methyl ketones with carboxylic acids, facilitating the production of β-diketones, which are significant in organic synthesis (Shokova et al., 2020).
Radical Trifluoromethylation
Trifluoroacetic anhydride is used in radical trifluoromethylation, a scalable and straightforward reaction important in creating trifluoromethylated compounds, which are valuable in pharmaceutical and material sciences (Beatty et al., 2015).
Superconducting Films Preparation
It aids in the preparation of highly pure organometallic solutions for superconducting films, highlighting its significance in materials science and electronics (Roma et al., 2006).
Hydrolytic Stability of Cellulose Fibers
Trifluoroacetic anhydride enhances the hydrophobic and lipophobic characteristics of cellulose fibers, which is crucial in the development of advanced materials (Cunha et al., 2007).
Acylation of Starch
It promotes the acylation of granular starch, leading to the creation of various starch derivatives with applications in food science and material engineering (Yang & Montgomery, 2006).
Synthesis of Trifluoromethyl Substituted Pyrroles
This anhydride is used in the synthesis of trifluoromethyl substituted pyrroles, showcasing its importance in organic chemistry and pharmaceutical development (Tang et al., 2014).
Mixed Esters Preparation in Starch
Trifluoroacetic anhydride assists in preparing mixed esters of granular starch, indicating its role in creating diverse biopolymeric materials (Yang & Montgomery, 2008).
Synthesis of Monoacyl- and Triacylglycerols
It catalyzes the synthesis of monoacyl- and triacylglycerols, which are important in lipid chemistry and potential prodrug frameworks (Stamatov & Stawinski, 2005).
Oxidation of Isonitriles
Trifluoroacetic anhydride catalyzes the oxidation of isonitriles to isocyanates, a process relevant in organic and pharmaceutical synthesis (Le & Ganem, 2011).
Safety And Hazards
Trifluoroacetic anhydride is considered hazardous. It causes severe skin burns and eye damage. It is harmful if inhaled and may cause respiratory irritation . It reacts violently with water .
Relevant Papers Several papers have been published on the topic of Trifluoroacetic anhydride. For instance, a paper titled “A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid” discusses a copper (I)-catalyzed interrupted click reaction in the presence of trifluoroacetic anhydride . Another paper titled “Trifluoroacetic Anhydride Promoted Copper(I)‐Catalyzed Interrupted Click Reaction: From 1,2,3‐Triazoles to 3‐Trifluoromethyl‐Substituted 1,2,4‐Triazinones” also discusses the use of trifluoroacetic anhydride in reactions .
properties
IUPAC Name |
(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDZJGFFMLHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861920 | |
Record name | Trifluoroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861920 | |
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Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |
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Record name | Trifluoroacetic anhydride | |
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Vapor Pressure |
41.2 [mmHg] | |
Record name | Trifluoroacetic anhydride | |
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Product Name |
Trifluoroacetic anhydride | |
CAS RN |
407-25-0 | |
Record name | Trifluoroacetic anhydride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=407-25-0 | |
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Record name | Trifluoroacetic anhydride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407250 | |
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Record name | TRIFLUOROACETIC ANHYDRIDE | |
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Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |
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Record name | Trifluoroacetic anhydride | |
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Record name | Trifluoroacetic anhydride | |
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Record name | TRIFLUOROACETIC ANHYDRIDE | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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